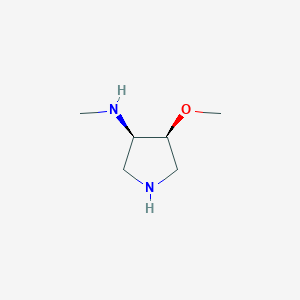
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEM is a chiral molecule that belongs to the class of pyrrolidine derivatives.
Scientific Research Applications
MEM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, MEM has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In neuroscience, MEM has been used as a tool to study the role of neurotransmitters such as dopamine and norepinephrine in the brain. Additionally, MEM has been investigated as a potential ligand for various receptors, including adrenergic and serotonin receptors.
Mechanism Of Action
The mechanism of action of MEM is not fully understood, but it is believed to act as a partial agonist at adrenergic and serotonin receptors. Additionally, MEM has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
MEM has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased anxiety and depression-like behaviors. Additionally, MEM has been shown to have analgesic properties and can reduce pain sensitivity in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MEM in lab experiments is its high potency and selectivity, which allows for precise modulation of neurotransmitter systems. Additionally, MEM is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using MEM is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research involving MEM. One potential area of research is the development of MEM-based drugs for the treatment of various diseases, including depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of MEM and its potential applications in neuroscience. Finally, there is a need for the development of more cost-effective synthesis methods for MEM to facilitate its use in large-scale experiments.
Synthesis Methods
MEM can be synthesized using various methods, including the reductive amination of pyrrolidine with formaldehyde and methanol. The reaction is catalyzed by a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure MEM.
properties
CAS RN |
150659-80-6 |
|---|---|
Product Name |
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3R,4S)-4-methoxy-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
FHCMZTOUVZUHAP-RITPCOANSA-N |
Isomeric SMILES |
CN[C@@H]1CNC[C@@H]1OC |
SMILES |
CNC1CNCC1OC |
Canonical SMILES |
CNC1CNCC1OC |
synonyms |
3-Pyrrolidinamine,4-methoxy-N-methyl-,(3R,4S)-rel-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
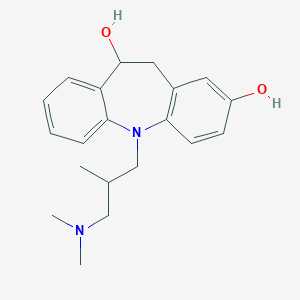


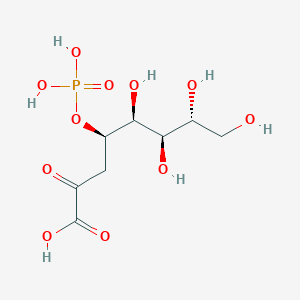

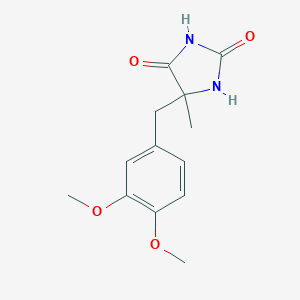

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)

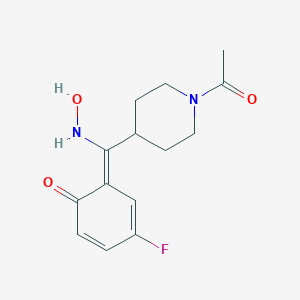
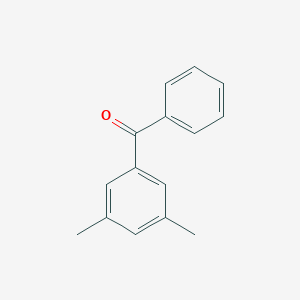
![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)